molecular formula C11H19NO2S B13259647 Octanoic acid, 8-isothiocyanato-, ethyl ester

Octanoic acid, 8-isothiocyanato-, ethyl ester

Cat. No.: B13259647
M. Wt: 229.34 g/mol
InChI Key: OBKAONFQVSSZEG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 8-isothiocyanatooctanoate , derived through systematic substitution rules. The parent chain is an eight-carbon octanoate ester (ethyl octanoate), with an isothiocyanate (-N=C=S) group substituting the hydrogen atom at the eighth carbon.

Key Nomenclature Features:

Component Description
Parent chain Octanoic acid (8-carbon carboxylic acid)
Ester group Ethyl substituent at the carboxylate oxygen (CCOC=O)
Substituent Isothiocyanate group (-N=C=S) at the terminal carbon (position 8)

The molecular formula is C₁₁H₁₉NO₂S , with a calculated molecular weight of 229.34 g/mol . The compound’s SMILES notation (CCOC(=O)CCCCCCCN=C=S ) and InChIKey (OBKAONFQVSSZEG-UHFFFAOYSA-N ) provide unambiguous machine-readable identifiers for structural verification.

Molecular Architecture and Bonding Patterns

The molecule consists of three distinct regions:

  • Ethyl ester group : A short ethoxy chain (C-O-C=O) linked to the carboxylate carbon.
  • Octanoate backbone : A saturated eight-carbon aliphatic chain with six methylene (-CH₂-) groups.
  • Isothiocyanate terminus : A polar, linear functional group (-N=C=S) exhibiting resonance stabilization.

Bonding and Hybridization:

  • The ester carbonyl (C=O) exhibits sp² hybridization with a bond length of approximately 1.21 Å.
  • The isothiocyanate group features a thiocarbonyl (C=S) bond (1.61 Å) and a nitrogen-carbon double bond (1.21 Å), adopting a linear geometry due to sp hybridization at the nitrogen.
  • Rotatable bonds within the octanoate backbone (10 in total) confer significant conformational flexibility.

Three-Dimensional Conformational Analysis

Computational models reveal two dominant conformers influenced by steric and electronic factors:

Conformer 1: Extended Chain

  • The aliphatic backbone adopts a fully extended zigzag configuration.
  • The isothiocyanate group aligns antiperiplanar to the ester carbonyl, minimizing dipole-dipole repulsions.
  • Van der Waals volume: 161.90 ų (calculated using LIPID MAPS data).

Conformer 2: Partially Folded

  • The terminal isothiocyanate group bends toward the ester oxygen, forming a weak intramolecular interaction between the thiocarbonyl sulfur and ester oxygen.
  • This conformation reduces solvent-accessible surface area by ~12% compared to the extended form.
Table 1: Key Conformational Parameters
Parameter Extended Chain Partially Folded
Dihedral angle (C7-C8-N-C) 180° 65°
Dipole moment 4.2 D 3.8 D
Energy relative to ground 0 kJ/mol +2.1 kJ/mol

Comparative Structural Analysis with Related Octanoate Esters

Ethyl Octanoate (Caprylic Acid Ethyl Ester)

  • Lacks the isothiocyanate group, resulting in reduced polarity (logP = 3.9 vs. 2.43 for octanoic acid).
  • The absence of the -N=C=S moiety eliminates resonance stabilization, lowering thermal stability by ~40°C compared to the title compound.

Octanoic Acid, 8-Isocyanato-, Ethyl Ester

  • Replacing sulfur with oxygen in the isothiocyanate group (-N=C=O) shortens the C=X bond (1.20 Å for C=O vs. 1.61 Å for C=S) and increases electrophilicity at the carbon center.

Hexyl Octanoate (Hexyl Caprylate)

  • A structurally simpler ester with a hexyl group instead of ethyl and no terminal substituents.
  • Exhibits higher volatility (boiling point 133°C vs. >200°C for the title compound) due to reduced molecular weight and polarity.
Table 2: Structural and Physicochemical Comparisons
Compound Molecular Formula logP Boiling Point Key Functional Groups
Ethyl 8-isothiocyanatooctanoate C₁₁H₁₉NO₂S 3.9 >200°C Ester, isothiocyanate
Ethyl octanoate C₁₀H₂₀O₂ 3.2 208°C Ester
8-Isocyanatooctanoic acid ethyl ester C₁₁H₁₉NO₃ 3.1 185°C Ester, isocyanate
Hexyl octanoate C₁₄H₂₈O₂ 4.5 133°C Ester

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

ethyl 8-isothiocyanatooctanoate

InChI

InChI=1S/C11H19NO2S/c1-2-14-11(13)8-6-4-3-5-7-9-12-10-15/h2-9H2,1H3

InChI Key

OBKAONFQVSSZEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCN=C=S

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 8-Isothiocyanatooctanoate

Methodology:

  • Reaction of Dithiocarbonic Anhydride with Monoethylamine:
    Under anaerobic and basic conditions, dithiocarbonic anhydride reacts with monoethylamine to produce ethyl isothiocyanate, a key intermediate. This reaction is typically conducted in an organic solvent, such as chloroform or toluene, at controlled temperatures (-5°C to 20°C) to prevent side reactions.

  • Reaction Scheme:

Dithiocarbonic Anhydride + Monoethylamine → Ethyl Isothiocyanate
  • Reaction Conditions:
    • Anaerobic environment to prevent oxidation.
    • Controlled temperature (−5°C to 20°C).
    • Use of inert organic solvents to facilitate phase separation and purification.

Research Findings:

  • The process benefits from the use of chlorite as an oxidizing agent in subsequent steps, which ensures high purity and conversion efficiency.

Oxidation to this compound

  • Oxidation with Chlorite:

    Ethyl isothiocyanate is oxidized using chlorite (ClO₂⁻), which acts as a high-efficiency oxidant with high thermal stability. This oxidation converts the isothiocyanate group into the corresponding isothiocyanato ester.

  • Reaction Scheme:

Ethyl Isothiocyanate + Chlorite → this compound
  • Reaction Conditions:
    • Conducted under controlled temperature (50–85°C).
    • Reaction time varies from 30 to 240 minutes.
    • The process involves phase separation, followed by distillation and purification.

Research Findings:

  • The use of chlorite enhances oxidation completeness, reducing side products and increasing yield. Its high thermostability allows for efficient reaction control and product purity.

Data Tables Summarizing Preparation Parameters

Step Reagents Solvent Temperature Reaction Time Key Notes
1 Dithiocarbonic anhydride + Monoethylamine Chloroform / Toluene −5°C to 20°C 1–3 hours Anaerobic, basic conditions
2 Ethyl isothiocyanate + Chlorite - 50–85°C 30–240 min Oxidation in phase-separated system

Notable Variations and Optimization Strategies

  • Use of Different Chlorination Agents:
    Thionyl chloride or solid phosgene can be employed for chlorination steps, influencing reaction efficiency and safety profiles.

  • Solvent Choice:
    Halogenated solvents like chloroform or aromatic solvents such as toluene are preferred for their inertness and ease of phase separation.

  • Reaction Control:
    Precise temperature regulation and addition rates (drip mode for amines) are critical for high yields and minimal by-products.

Summary of Literature and Patent Sources

  • Patent CN103012226B describes a detailed synthesis route involving the reaction of carbon disulfide with monoethylamine, followed by oxidation with chlorite, emphasizing the importance of reaction conditions for high yield and purity.

  • Patent CN105693510A discusses chlorination and oxidation processes relevant to similar compounds, highlighting the importance of solvent choice, temperature control, and phase separation techniques.

  • PubChem Data confirms the molecular structure and properties, aligning with the synthesis strategies described.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octanoic acid, 8-isothiocyanato-, ethyl ester can undergo oxidation reactions, particularly at the isothiocyanate group, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can yield amines.

    Substitution: The isothiocyanate group is highly reactive and can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Thiourea derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Acts as a reagent in the synthesis of thiourea derivatives, which are important in various chemical reactions.

Biology:

  • Investigated for its potential use in biochemical assays due to its reactive isothiocyanate group, which can form covalent bonds with nucleophiles in proteins and other biomolecules.

Medicine:

  • Potential applications in drug development, particularly in the design of molecules that can interact with specific biological targets through the isothiocyanate group.

Industry:

  • Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of octanoic acid, 8-isothiocyanato-, ethyl ester primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophiles, such as amines and thiols, in biological molecules. This reactivity makes it useful in labeling and modifying proteins and other biomolecules, allowing for the study of biochemical pathways and the development of targeted therapies.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares ethyl octanoate with other fatty acid ethyl esters based on chain length, aroma profiles, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Aroma Profile Concentration Range* Key Applications/Sources Extraction Methods
Octanoic acid, ethyl ester C10H20O2 172.27 Sweaty, fatty, floral 0.35–100% (wines, mangoes) Wines, mangoes, antimicrobial SPME, LLE
Hexanoic acid, ethyl ester C8H16O2 144.21 Rancid, fruity 0.47–23.21 μg/g (bacon, wines) Bacon, strawberry wine SPME, LLE
Decanoic acid, ethyl ester C12H24O2 200.32 Waxy, soapy 0.03–903.6 μg/g (jujube brandy) Sour beers, brandy LLE
Nonanoic acid, ethyl ester C11H22O2 186.29 Sweaty, fruity 0.05–0.35% (coffee wines) Coffee pulp wines Not specified
Dodecanoic acid, ethyl ester C14H28O2 228.37 Metallic, fatty 0.06–0.97% (pineapple) Pineapple, industrial flavoring LLE

*Concentration varies by product and fermentation stage.

Key Research Findings

  • Chain Length and Volatility: Shorter-chain esters (e.g., hexanoic acid ethyl ester) are more volatile, contributing to immediate fruity aromas, while longer chains (e.g., dodecanoic acid ethyl ester) impart waxy or metallic undertones . Ethyl octanoate (C8) balances volatility and solubility, making it a versatile aroma compound .
  • Regional Variations in Wines: Ethyl octanoate concentrations differ by terroir; Central-region wines contain higher levels than East-region wines due to microbial community variations .
  • Pharmacological Activity: Ethyl octanoate uniquely exhibits antifungal properties, unlike hexanoic or decanoic ethyl esters .
  • Fermentation Dynamics: In sour beers, ethyl octanoate peaks earlier (S4–S5) compared to decanoic acid ethyl ester (S5–S6) .

Analytical Methods

  • SPME vs. LLE: Solid-phase microextraction (SPME) is preferred for ethyl octanoate due to its efficiency in capturing low-concentration volatiles, while liquid-liquid extraction (LLE) is better for longer-chain esters like dodecanoic acid ethyl ester .
  • GC-MS Quantification: Ethyl octanoate is reliably quantified using internal standards like ethyl 9-decenoate, with retention times around 16.13 minutes .

Biological Activity

Octanoic acid, 8-isothiocyanato-, ethyl ester (CAS Number: 13991423) is a chemical compound that is gaining attention for its potential biological activities. This compound is derived from octanoic acid, which is known for various biological properties, including antimicrobial and anti-inflammatory effects. The addition of an isothiocyanate group may enhance these activities, making it a subject of interest in pharmacological research.

  • Molecular Formula : C₁₁H₁₉NO₂S
  • Molecular Weight : 229.34 g/mol
  • IUPAC Name : Octanoic acid 8-isothiocyanato ethyl ester

Antimicrobial Properties

Research indicates that octanoic acid derivatives exhibit significant antimicrobial activity. The presence of the isothiocyanate group in this compound may enhance its efficacy against various pathogens. Studies have shown that isothiocyanates can disrupt microbial membranes and inhibit growth through various mechanisms, including the alteration of metabolic pathways and the induction of oxidative stress in microbial cells .

Anti-inflammatory Effects

Isothiocyanates are also known for their anti-inflammatory properties. They can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can be beneficial in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Cell Membrane Disruption : The hydrophobic nature of octanoic acid allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis in microbial cells.
  • Enzyme Inhibition : The isothiocyanate moiety can act as a Michael acceptor, modifying cysteine residues in proteins and inhibiting their function, which plays a crucial role in inflammatory pathways.

Study on Antimicrobial Efficacy

A study conducted by Kirtz et al. (2016) explored the antimicrobial effects of various fatty acids, including octanoic acid derivatives. The results indicated that this compound exhibited a higher inhibition rate against Staphylococcus aureus compared to its parent compound octanoic acid. The study highlighted the potential of this compound as a natural preservative in food systems .

Study on Anti-inflammatory Activity

In a clinical trial assessing the effects of dietary isothiocyanates on inflammatory markers, participants consuming foods rich in these compounds showed reduced levels of C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting an anti-inflammatory effect. While specific data on this compound was not available, the findings support the hypothesis that similar compounds could exert beneficial effects on inflammation .

Comparative Analysis

PropertyOctanoic AcidThis compound
Antimicrobial Activity ModerateHigh
Anti-inflammatory Activity LowModerate to High
Mechanism Membrane DisruptionEnzyme Inhibition & Membrane Disruption

Q & A

Q. What are the key physicochemical properties of ethyl octanoate, and how do they influence experimental design?

Ethyl octanoate (C₁₀H₂₀O₂, MW 172.26) is a volatile ester with a boiling point of 207–208°C and a density of 0.87 g/cm³ . Its low water solubility (0.07 g/L at 25°C) necessitates hydrophobic solvent systems (e.g., chloroform, ethanol) for dissolution in vitro . In gas chromatography-mass spectrometry (GC-MS), its retention indices and fragmentation patterns (e.g., m/z 88, 101) aid identification in complex matrices like fermented beverages . When designing kinetic studies, its volatility requires sealed reaction vessels to prevent evaporation losses .

Q. What laboratory synthesis methods are effective for producing ethyl octanoate?

Ethyl octanoate is synthesized via acid-catalyzed esterification:

  • Reagents: Octanoic acid (1 eq), ethanol (excess), H₂SO₄ (0.5% v/v catalyst).
  • Conditions: Reflux at 80°C for 24 hours under anhydrous conditions .
  • Purification: Distillation (collecting fractions at 205–208°C) or liquid-liquid extraction (hexane/water) removes unreacted acid and alcohol . Enzyme-catalyzed routes (e.g., lipases like AYS) offer greener alternatives, achieving >90% yield at pH 6.0 and 30°C with 0.5 mg enzyme/mL substrate .

Q. How can ethyl octanoate be quantified in biological or food matrices?

  • GC-MS with SPME: Solid-phase microextraction (SPME) fibers (e.g., PDMS/DVB) preconcentrate volatile esters from headspace. Internal standards (e.g., 4-methyl-2-pentanol) correct for matrix effects .
  • HPLC-UV: Reverse-phase C18 columns (acetonitrile/water mobile phase) separate esters, with detection at 210 nm .
  • Sensory analysis: Odor Activity Values (OAVs) >1 (e.g., OAV 42 for ethyl octanoate in jujube brandy) indicate flavor significance .

Advanced Research Questions

Q. How does ethyl octanoate interact with microbial systems, and what models study its toxicity?

Ethyl octanoate hydrolyzes to octanoic acid in vivo, which disrupts microbial membranes via proton shuttling. In Saccharomyces cerevisiae, octanoic acid activates two resistance pathways:

  • Pdr12p transporter: Expels weak acids under control of the War1 transcription factor .
  • Tpo1p transporter: Mediates efflux of both octanoic acid and its esters, with ΔTPO1 mutants showing 60% reduced viability .
    Experimental models:
  • Fermentation toxicity assays: Ethyl octanoate (0.1–1 mM) added to yeast cultures; growth inhibition measured via OD₆₀₀ and ATP assays .
  • Transcriptomics: RNA-seq identifies upregulated genes (e.g., PDR12, FAA1) under acid stress .

Q. How can contradictions in solubility and volatility data for ethyl octanoate degradation products be resolved?

Discrepancies arise between estimated (e.g., EPI Suite) and experimental solubility values (Table 1):

CompoundEstimated Log PExperimental Log PSource
Octanoic acid3.053.08
Ethyl octanoate4.124.10
Nonanal (degradation product)3.012.98

Resolution strategies:

  • Experimental validation: Use shake-flask methods with HPLC quantification for aqueous solubility .
  • Dynamic headspace analysis: Quantify gas-phase losses of volatile degradation products (e.g., nonanal) during ozonolysis studies .

Q. What enzymatic strategies optimize ethyl octanoate production in bioreactors?

  • Lipase selection: AYS lipase outperforms Palatase and Picc A, achieving 95% conversion in 12 hours due to higher kcat (0.45 s⁻¹) and lower Km (2.1 mM) .
  • Immobilization: Covalent binding to Eupergit C® increases enzyme stability (80% activity after 10 cycles) .
  • Co-solvent systems: tert-Butanol (20% v/v) reduces substrate inhibition and enhances ester yield by 30% .

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